REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].Cl[C:13]1[C:18]([C:19]([O:21][CH:22]2[C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[C:24](=[O:25])[O:23]2)=[O:20])=[CH:17][CH:16]=[CH:15][N:14]=1>C1(C)C(C)=CC=CC=1>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH:6][C:13]1[C:18]([C:19]([O:21][CH:22]2[C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[C:24](=[O:25])[O:23]2)=[O:20])=[CH:17][CH:16]=[CH:15][N:14]=1
|
Name
|
|
Quantity
|
32.2 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(N)C=CC1)(F)F
|
Name
|
phthalidyl 2-chloro-3-pyridinecarboxylate
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1C(=O)OC1OC(=O)C2=CC=CC=C12
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is poured into the mixture with an interval of 15 minutes between each addition
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture so obtained
|
Type
|
TEMPERATURE
|
Details
|
is maintained
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
by pouring the mixture into an ice/water bath
|
Type
|
CUSTOM
|
Details
|
the complete crystallization of the desired product
|
Type
|
CUSTOM
|
Details
|
the poured reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
is maintained for 2 hours at a temperature of 0°-5° C
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The precipitate is collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum, at a temperature of 40° C
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(NC2=NC=CC=C2C(=O)OC2OC(=O)C3=CC=CC=C23)C=CC1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 82.3% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |